2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
Description
This compound is a propanamide derivative featuring a sulfamoyl phenyl group linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The sulfamoyl group is a hallmark of sulfonamide drugs, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase). While detailed physicochemical or pharmacological data for this specific compound are absent in the provided evidence, its structural features suggest utility in medicinal chemistry for targeting proteins or enzymes requiring planar heterocyclic recognition .
Properties
IUPAC Name |
2-methyl-N-[4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)20(25)21-15-5-8-17(9-6-15)28(26,27)22-16-7-10-18-14(12-16)4-11-19(24)23(18)3/h5-10,12-13,22H,4,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFREKMVWBMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common approach is the condensation of 2-methylpropanamide with 4-aminobenzenesulfonamide, followed by cyclization with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the phenyl or quinoline rings .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a pharmaceutical agent due to its structural similarities with known bioactive molecules. Here are some key applications:
1. Anticancer Activity
Research has indicated that compounds similar to 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide exhibit anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The sulfamoyl group may enhance the compound's interaction with biological targets involved in cancer progression .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related compounds demonstrate that modifications in the sulfamoyl moiety can lead to enhanced antibacterial effects against Gram-positive bacteria, including resistant strains. This opens avenues for developing new antibiotics based on this scaffold .
3. Neurological Disorders
Given the tetrahydroquinoline core's association with neuroprotective effects, this compound may have applications in treating neurological disorders such as Alzheimer's disease. Research indicates that similar compounds can modulate gamma-secretase activity, leading to alterations in amyloid-beta peptide production, a key factor in Alzheimer's pathology .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions can disrupt biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share core motifs (propanamide, sulfamoyl phenyl) but differ in substituents, influencing their properties:
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Core Structure : All compounds share a propanamide backbone and sulfamoyl phenyl group, critical for interactions with biological targets.
Substituent Variations: The target compound employs a tetrahydroquinolin ring, which may enhance binding to hydrophobic pockets due to partial saturation. Pyridine/pyrimidine derivatives (Table 1, rows 1–2) feature aromatic nitrogen heterocycles, favoring π-π stacking or hydrogen bonding with polar residues. The bromo-methylphenyl compound (Table 1, row 3) introduces a bromine atom, increasing molecular weight (358.256 vs.
Synthesis Efficiency : Yields for pyridine/pyrimidine analogues (83% and 76%) suggest feasible synthetic routes, though the target compound’s yield remains unreported .
Elemental Analysis : Close alignment of calculated and found values for the pyridine analogue (Table 1, row 1) indicates high purity, a benchmark for reliable bioactivity data .
Implications of Structural Differences
- Pharmacokinetics: The tetrahydroquinolin moiety in the target compound may improve blood-brain barrier penetration compared to pyridine/pyrimidine systems due to increased lipophilicity. Bromine in the third analogue (Table 1, row 3) could enhance electrophilicity, making it a candidate for covalent inhibitor design .
- Biological Activity: Sulfamoyl groups are common in antimicrobials; the tetrahydroquinolin variant might target bacterial topoisomerases, while pyridine/pyrimidine analogues could inhibit kinases or proteases .
- Stability: The dioxoisoindolinyl group (Table 1, rows 1–2) may confer susceptibility to hydrolysis, whereas the tetrahydroquinolin system’s saturation could enhance metabolic stability .
Biological Activity
The compound 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a derivative of the tetrahydroquinoline class known for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H22N2O3S
- Molecular Weight: 354.44 g/mol
Biological Activity Overview
Research has indicated that compounds within the tetrahydroquinoline class exhibit various biological activities, including:
- Anticancer Activity: Many derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties: Certain structural analogs demonstrate effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects: Compounds have been reported to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and apoptosis.
- Modulation of Apoptotic Pathways: The compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
- Interaction with DNA: Some derivatives interact with DNA or RNA, leading to disruptions in replication or transcription processes.
Anticancer Activity
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis mediated by mitochondrial pathways .
Antimicrobial Properties
Research published in MDPI highlighted the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The study noted that modifications at the phenyl ring significantly enhanced antibacterial efficacy .
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
